Z-VAE(OMe)-fmk, also known as benzyloxycarbonyl-Val-Ala-Glu(OMe)-fluoromethylketone, is a fluoromethylketone compound that serves as a potent inhibitor of certain proteases, particularly those involved in apoptosis and protein degradation pathways. This compound is a derivative of the general class of fluoromethylketones, which are known for their ability to form covalent bonds with active site cysteine residues in target enzymes, thereby inhibiting their function. Z-VAE(OMe)-fmk has garnered attention in biochemical research for its specificity and effectiveness in inhibiting deubiquitinating enzymes and caspases.
Z-VAE(OMe)-fmk is synthesized through various chemical methodologies that involve modifications of amino acid sequences and the incorporation of fluoromethylketone moieties. It belongs to the category of peptidyl fluoromethylketones, which are widely used in biochemical assays to study enzyme activity and inhibition mechanisms. The compound has been classified primarily as a caspase inhibitor and a deubiquitinating enzyme inhibitor, which are crucial targets in cancer research and therapeutic development.
The synthesis of Z-VAE(OMe)-fmk typically involves several key steps:
Z-VAE(OMe)-fmk features a complex molecular structure characterized by its peptide backbone combined with a fluoromethylketone functional group. The presence of the benzyloxycarbonyl protecting group enhances its stability and solubility.
The molecular formula for Z-VAE(OMe)-fmk is C₁₄H₁₅FNO₄, with a molecular weight of approximately 285.27 g/mol. The structural analysis reveals that the compound adopts a conformation suitable for binding to active sites of target enzymes .
Z-VAE(OMe)-fmk primarily acts through irreversible inhibition of target proteases by forming covalent bonds with cysteine residues at their active sites. This mechanism is particularly effective against caspases and deubiquitinating enzymes.
The binding affinity of Z-VAE(OMe)-fmk varies among different proteases, requiring concentrations up to 100 μM for effective inhibition of certain targets like UCHL1 (Ubiquitin C-terminal hydrolase L1) and other related enzymes .
The mechanism by which Z-VAE(OMe)-fmk exerts its inhibitory effects involves:
Studies indicate that Z-VAE(OMe)-fmk demonstrates an IC50 value in the low micromolar range for various caspases, highlighting its potency as an inhibitor .
Z-VAE(OMe)-fmk is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
Z-VAE(OMe)-fmk has significant applications in scientific research:
Z-VAE(OMe)-fmk (benzyloxycarbonyl-Val-Ala-Glu(γ-methoxy)-fluoromethylketone) exerts its inhibitory effect through covalent modification of Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) belonging to the ubiquitin C-terminal hydrolase family. UCHL1 is characterized by a catalytic triad comprising Cysteine 90 (Cys90), Histidine 161 (His161), and Aspartate 176 (Asp176). This enzyme adopts an inactive conformation in its apo state, requiring ubiquitin binding to realign the catalytic residues for hydrolytic activity.
The fluoromethylketone (FMK) warhead of Z-VAE(OMe)-fmk serves as an irreversible electrophile that targets the nucleophilic thiol group of Cys90 within UCHL1's active site. The inhibition mechanism proceeds via a two-step addition-displacement reaction:
Crystallographic studies (2.35Å resolution) confirm the covalent linkage, with electron density maps showing the inhibitor bound within the active-site cleft. The glutamic acid γ-methoxy ester moiety of Z-VAE(OMe)-fmk occupies the P1' (leaving group) subsite, a region hypothesized to accommodate the C-terminal extension of native UCHL1 substrates. This binding orientation contrasts with the direction of approach of ubiquitin's C-terminal tail, suggesting the inhibitor exploits an alternative access route to the catalytic cleft [3] .
Table 1: Key Covalent Interactions in UCHL1-Z-VAE(OMe)-fmk Adduct
Enzyme Residue | Inhibitor Group | Interaction Type | Functional Significance |
---|---|---|---|
Cys90 | FMK carbon | Covalent thioether bond | Irreversible active site blockade |
Gln84 | Benzyloxycarbonyl | Hydrophobic packing | Stabilizes inhibitor positioning |
Asp176 | Valine backbone | Hydrogen bonding | Anchors N-terminal region |
Leu150 | Glutamate side chain | Van der Waals contacts | Contributes to binding specificity |
A critical finding from structural analyses is that Z-VAE(OMe)-fmk binding does not correct the misalignment of UCHL1's catalytic triad observed in the apo enzyme. In the native inactive state, the distance between Cys90 and His161 is ~7.7Å—too far for competent proton transfer during catalysis. Ubiquitin binding triggers a conformational cascade that repositions Phe53 and Phe214, ultimately forcing His161 within 4Å of Cys90 to form an active triad [3] [8].
Notably, the UCHL1-Z-VAE(OMe)-fmk co-crystal structure reveals that despite covalent modification, the Cys90-His161 distance remains elongated at ~8Å, mirroring the inactive conformation. This demonstrates that the inhibitor stabilizes UCHL1 in its catalytically incompetent state rather than inducing the active conformation seen in ubiquitin-bound complexes. The persistence of this misalignment explains the potent inactivation, as the enzyme cannot achieve the geometry required for deubiquitinating activity even when covalently modified [2] [10].
Table 2: Conformational States of UCHL1 Catalytic Triad
State | Cys90-His161 Distance | Catalytic Competence | Structural Trigger |
---|---|---|---|
Apo enzyme | ~7.7–8.0 Å | Inactive | None |
Ubiquitin-bound | ~3.5–4.0 Å | Active | Ubiquitin β-hairpin insertion |
Z-VAE(OMe)-fmk-bound | ~7.7–8.0 Å | Inactive | Inhibitor covalent attachment |
Z-VAE(OMe)-fmk exhibits remarkable selectivity for UCHL1 over closely related DUBs. Biochemical assays using hemagglutinin-tagged ubiquitin vinylmethyl ester (HA-UbVME) as a substrate reveal that 100μM Z-VAE(OMe)-fmk effectively inhibits UCHL1 activity but shows no detectable inhibition against UCHL3 or UCHL5 at the same concentration [3]. This selectivity profile is particularly significant given the high sequence and structural homology within the UCH family, especially around the active site.
The molecular basis for this discrimination lies in:
Z-VAE(OMe)-fmk demonstrates distinct target preferences compared to structurally similar pan-caspase inhibitors:
Table 3: Selectivity Profile of FMK-Based Inhibitors
Inhibitor | UCHL1 Inhibition | Caspase Inhibition | Primary Targets | Structural Distinctions |
---|---|---|---|---|
Z-VAE(OMe)-fmk | Potent at 100 µM | Negligible | UCHL1 | P1 = Glutamic acid; γ-methoxy ester |
Z-VAD-FMK | None at 440 µM | Broad spectrum | Caspases 1,3,4,7 | P1 = Aspartic acid; free acid |
Z-VAD(OMe)-FMK | None | Broad spectrum | Caspases 1,3,4,7 | P1 = Aspartic acid; methyl ester |
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